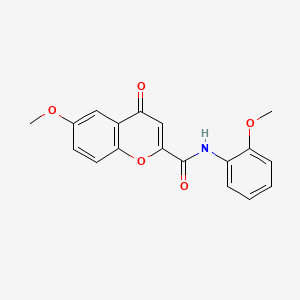

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

Similar compounds have been used as reactants for the preparation of biologically and pharmacologically active molecules .

Biochemical Pathways

Related compounds have been used in the synthesis of new representatives of quinoline proton sponges .

Result of Action

Related compounds have shown promising results in damage against abnormal cell growth such as cancer and inactivating a broad spectrum of microorganisms with no reported microbial resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the condensation of 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid with 2-methoxyaniline. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the chromene ring can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a suitable base.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

- 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid

- 2-methoxyaniline

- 4-oxo-4H-chromene-2-carboxamide

Uniqueness

6-methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both methoxy groups and the chromene core structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Biological Activity

6-Methoxy-N-(2-methoxyphenyl)-4-oxo-4H-chromene-2-carboxamide, a derivative of chromone, has garnered interest due to its potential biological activities, particularly in the fields of cancer research, anti-inflammatory properties, and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the amidation reaction between 6-methoxy-4-oxo-4H-chromene-2-carboxylic acid and 2-methoxyaniline. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) .

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of chromone derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown promising results against breast cancer (MDA-MB-231), lung cancer (A549), and pancreatic cancer (MIA PaCa-2) cell lines. The XTT cell viability assay demonstrated significant inhibition of cell proliferation compared to standard chemotherapeutic agents such as etoposide and camptothecin .

| Cell Line | IC50 (μM) | Control |

|---|---|---|

| MDA-MB-231 | 15.4 | Etoposide (10) |

| A549 | 18.7 | Camptothecin (5) |

| MIA PaCa-2 | 12.3 | Etoposide (10) |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to inhibit cyclooxygenase enzymes (COX) and lipoxygenases (LOX), which are crucial in inflammatory processes. In vitro studies indicated that derivatives with similar structures effectively reduced the production of pro-inflammatory cytokines in activated macrophages .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with active sites of enzymes like COX and LOX, leading to decreased inflammatory mediators.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways.

- Reactive Oxygen Species Modulation : The compound may alter oxidative stress levels within cells, enhancing cytotoxic effects against tumor cells while protecting normal cells .

Case Studies

Several case studies highlight the efficacy of chromone derivatives in clinical settings:

- Breast Cancer Treatment : A study involving a series of chromone derivatives showed that those with methoxy substitutions exhibited enhanced cytotoxicity against MDA-MB-231 cells, suggesting structural modifications can significantly impact biological activity .

- Inflammatory Disease Models : In animal models of arthritis, administration of chromone derivatives resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum .

Properties

IUPAC Name |

6-methoxy-N-(2-methoxyphenyl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO5/c1-22-11-7-8-15-12(9-11)14(20)10-17(24-15)18(21)19-13-5-3-4-6-16(13)23-2/h3-10H,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYOHNIIAXGLYNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.